
Chloro(3,3-dimethylbutylidene)phenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(3,3-dimethylbutylidene)phenylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group, a chlorine atom, and a 3,3-dimethylbutylidene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(3,3-dimethylbutylidene)phenylsilane typically involves the reaction of phenylsilane with 3,3-dimethylbutylidene chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reaction monitoring can further enhance the scalability and economic viability of the production process .
Chemical Reactions Analysis
Types of Reactions
Chloro(3,3-dimethylbutylidene)phenylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions.
Reduction Reactions: Reduction of the compound can yield silanes with different substituents
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, alcohols, and amines. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions
Major Products Formed
Substitution Reactions: Various organosilicon compounds with different functional groups.
Oxidation Reactions: Silanols and siloxanes.
Reduction Reactions: Silanes with modified substituents
Scientific Research Applications
Chloro(3,3-dimethylbutylidene)phenylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the modification of biomolecules and as a tool in bioconjugation techniques.
Medicine: Explored for its potential in drug delivery systems and as a component in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of Chloro(3,3-dimethylbutylidene)phenylsilane involves its ability to act as a hydride donor or radical initiator, depending on the reaction conditions. The silicon atom’s affinity for oxygen and fluorine allows it to participate in various chemical transformations, including reduction and hydrosilylation reactions. The molecular targets and pathways involved in these reactions are influenced by the specific substituents and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Phenylsilane: Similar in structure but lacks the 3,3-dimethylbutylidene group.
Chlorodimethylphenylsilane: Contains a dimethyl group instead of the 3,3-dimethylbutylidene group.
Diphenylsilane: Contains two phenyl groups instead of one
Uniqueness
Chloro(3,3-dimethylbutylidene)phenylsilane is unique due to the presence of the 3,3-dimethylbutylidene group, which imparts distinct steric and electronic properties. This uniqueness allows it to participate in specific chemical reactions and applications that are not feasible with other similar compounds .
Properties
CAS No. |
138421-59-7 |
|---|---|
Molecular Formula |
C12H17ClSi |
Molecular Weight |
224.80 g/mol |
IUPAC Name |
chloro-(3,3-dimethylbutylidene)-phenylsilane |
InChI |
InChI=1S/C12H17ClSi/c1-12(2,3)9-10-14(13)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
InChI Key |
HIAUIYRMLFNITQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC=[Si](C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


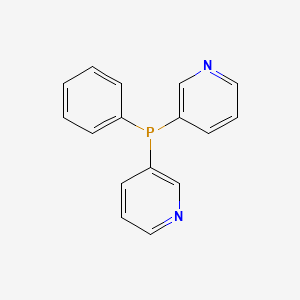
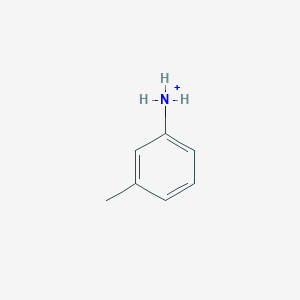
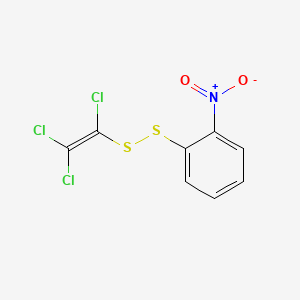
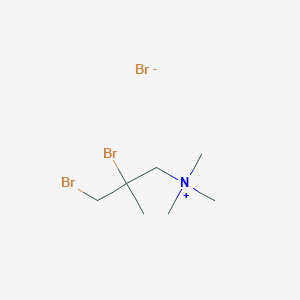
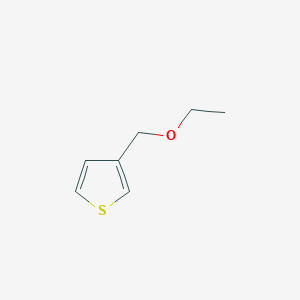
![N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14282864.png)
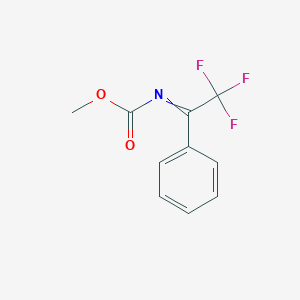
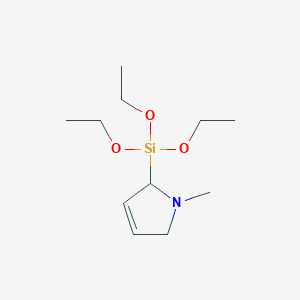
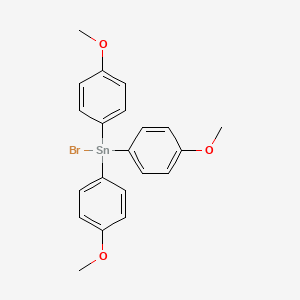
![2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol](/img/structure/B14282881.png)
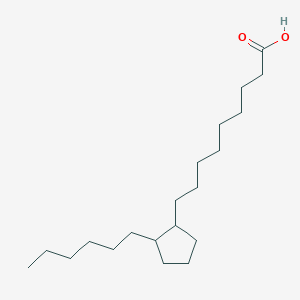
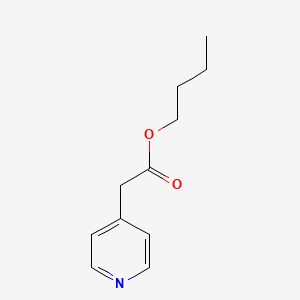
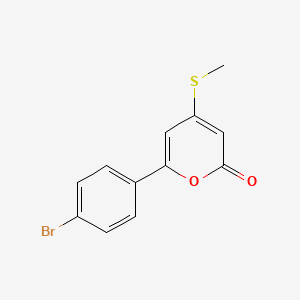
![1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride](/img/structure/B14282913.png)
